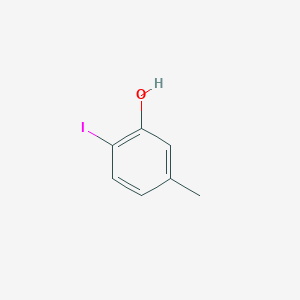

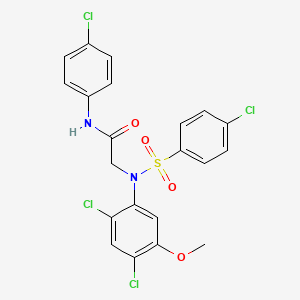

![molecular formula C16H21N3O4S2 B2407616 N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide CAS No. 692746-08-0](/img/structure/B2407616.png)

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide, also known as TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. This compound has been shown to have a number of potential applications in the fields of neuroscience, pharmacology, and drug discovery.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

N-tert-Butanesulfinyl imines and related compounds serve as versatile intermediates for the asymmetric synthesis of amines, highlighting their importance in creating enantioenriched compounds. This includes a wide range of amines such as α-branched and α,α-dibranched amines, amino acids, and amino alcohols. The tert-butanesulfinyl group activates imines for nucleophilic addition, serves as a chiral directing group, and is readily cleaved after nucleophilic addition, facilitating further synthetic transformations (Ellman, Owens, & Tang, 2002).

Synthesis of Protected Amino Alcohols

tert-Butanesulfinyl aldimines and ketimines bearing α-benzyloxy or α-silyloxy substituents are used as precursors in the synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities. This highlights the role of tert-butylsulfamoyl derivatives in the synthesis of complex organic molecules (Tang, Volkman, & Ellman, 2001).

Nucleophilic Substitutions and Radical Reactions

tert-Butyl phenylazocarboxylates, which share structural similarities with the query compound through the tert-butyl group and its reactivity, are versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, indicating the potential utility of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide in synthetic strategies involving similar reactivity patterns (Jasch, Höfling, & Heinrich, 2012).

Pharmaceutical and Material Science Applications

The structural motifs related to benzothiazole and tert-butyl groups are frequently encountered in the synthesis of bioactive molecules and materials. For example, benzothiazoles are prevalent in pharmaceuticals and organic materials, indicating the relevance of this compound in these areas. Research into benzothiazoles and thiazolopyridines synthesis showcases the potential for developing new compounds with significant applications in drug discovery and material science (Qian, Li, Song, & Xu, 2017).

properties

IUPAC Name |

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-16(2,3)19-25(21,22)10-6-7-11-13(9-10)24-15(17-11)18-14(20)12-5-4-8-23-12/h6-7,9,12,19H,4-5,8H2,1-3H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHRAOYUSFBXPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)

![N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407535.png)

![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2407537.png)

![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)

![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)

![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)

![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)

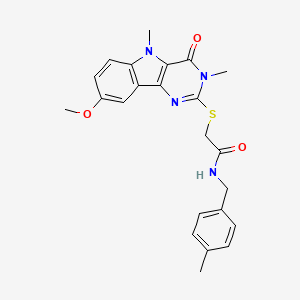

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2407555.png)